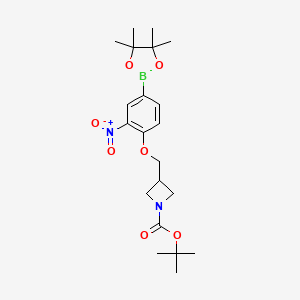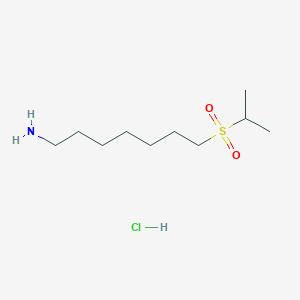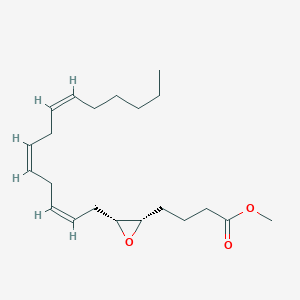
D-arabino-Heptopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-arabino-Heptopyranose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biological processes. Heptoses are less common compared to hexoses and pentoses, making this compound a compound of interest in both scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-arabino-Heptopyranose can be synthesized through the shikimate pathway, which is a seven-step metabolic route found in microorganisms, fungi, and plants. The initial step involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate . This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be engineered to enhance the production of DAHP by introducing feedback-resistant variants of DAHPS .
Chemical Reactions Analysis
Types of Reactions: D-arabino-Heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its phosphorylated forms and other modified sugars.
Scientific Research Applications
D-arabino-Heptopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the biosynthesis of aromatic amino acids through the shikimate pathway.
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(4S,5S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5?,6?,7?/m1/s1 |
InChI Key |
BGWQRWREUZVRGI-PISWBVFHSA-N |
Isomeric SMILES |
C([C@H](C1[C@H]([C@@H](C(C(O1)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



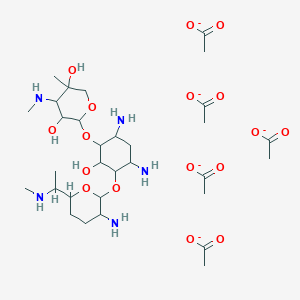


![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
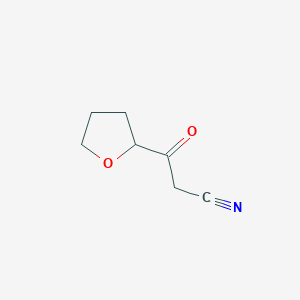
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)

